Home > Products > Screening Compounds P120243 > Coumarin Suberoylanilide Hydroxamic Acid
Coumarin Suberoylanilide Hydroxamic Acid - 1260635-77-5

Coumarin Suberoylanilide Hydroxamic Acid

Catalog Number: EVT-1461379
CAS Number: 1260635-77-5
Molecular Formula: C18H22N2O5
Molecular Weight: 346.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Coumarin-Suberoylanilide Hydroxamic Acid (c-SAHA) is a fluorescent probe synthesized by researchers to streamline the study of Histone Deacetylase (HDAC) inhibitors. [] It is a derivative of Suberoylanilide Hydroxamic Acid (SAHA), a known HDAC inhibitor, with a coumarin molecule attached to provide fluorescent properties. [] c-SAHA plays a crucial role in scientific research by enabling quick and efficient determination of binding affinities and dissociation rates of various HDAC inhibitors. [] This facilitates the screening and characterization of potential HDAC inhibitors, which are important therapeutic targets for diseases like cancer. []

While the provided papers confirm the successful synthesis of c-SAHA, they lack detailed descriptions of the synthetic process and specific technical parameters. [] Further research is required to uncover the detailed synthetic procedures for c-SAHA.

Suberoylanilide Hydroxamic Acid (SAHA)

Compound Description: Also known as Vorinostat, SAHA is a histone deacetylase (HDAC) inhibitor approved for the treatment of cutaneous T-cell lymphoma [, , , , , , , , , , , ]. It has been widely studied for its anti-cancer properties in various cancer types. SAHA exerts its effects by inhibiting HDACs, leading to changes in gene expression, cell cycle arrest, and apoptosis in tumor cells [, , , , , , ].

Relevance: Coumarin-Suberoylanilide Hydroxamic Acid (c-SAHA) is a derivative of SAHA synthesized by attaching a coumarin fluorophore to the SAHA molecule []. This modification allows for the use of c-SAHA as a fluorescent probe to study the binding kinetics of HDAC inhibitors, including SAHA itself [].

Romidepsin

Compound Description: Romidepsin is another HDAC inhibitor that has been approved for the treatment of cancer []. It also acts by inhibiting HDACs, leading to similar anti-cancer effects as SAHA [].

Relevance: Romidepsin belongs to the same class of drugs as SAHA, both being HDAC inhibitors []. The paper mentioning both compounds suggests a shared interest in developing tools for characterizing HDAC inhibitors, including Coumarin-Suberoylanilide Hydroxamic Acid, for therapeutic applications [].

Decitabine (5-aza-2′-deoxycytidine, 5-aza-CdR)

Compound Description: Decitabine is a DNA methyltransferase inhibitor that is used in the treatment of certain blood cancers []. It functions by inhibiting DNA methylation, another epigenetic modification that plays a role in gene regulation [].

Relevance: This study compared the effects of Decitabine with SAHA in hepatocellular carcinoma cells, highlighting the importance of understanding the interplay between different epigenetic modifications in cancer []. Although not directly related structurally, both Decitabine and SAHA target epigenetic mechanisms, suggesting potential combination therapies involving both classes of drugs, which may benefit from characterization using tools like Coumarin-Suberoylanilide Hydroxamic Acid [].

SelSA-1

Compound Description: SelSA-1 is a selenium (Se) analog of SAHA []. Selenium is a trace element with antioxidant properties and has shown potential anti-cancer activity []. SelSA-1 was designed to combine the HDAC inhibitory activity of SAHA with the potential benefits of selenium [].

Relevance: SelSA-1 is a structural analog of SAHA, incorporating selenium into the SAHA molecule []. The study comparing SelSA-1 and SAHA underscores the continued interest in developing novel HDAC inhibitors with improved efficacy and safety profiles, a process that could benefit from using tools like Coumarin-Suberoylanilide Hydroxamic Acid for characterizing binding kinetics and selectivity [].

SAHA-OH

Compound Description: SAHA-OH is a modified version of SAHA, created by para-hydroxymethylating the capping group of SAHA [, ]. This modification was found to reduce the toxicity of SAHA while retaining its anti-inflammatory effects [, ].

Relevance: SAHA-OH is a structurally related analog of SAHA, designed to improve the drug's safety profile [, ]. The development of SAHA-OH highlights the ongoing efforts to refine and improve existing HDAC inhibitors, a process where understanding structure-activity relationships using tools like Coumarin-Suberoylanilide Hydroxamic Acid can be highly valuable [, ].

Overview

Coumarin Suberoylanilide Hydroxamic Acid is a compound that combines the structural features of coumarin and suberoylanilide hydroxamic acid, primarily known for its potential as a histone deacetylase inhibitor. This compound has garnered attention in the field of medicinal chemistry due to its dual functionality as both an antiproliferative agent and a fluorescent probe. The integration of these functionalities allows for enhanced biological activity and improved analytical capabilities.

Source

Coumarin Suberoylanilide Hydroxamic Acid is synthesized through various chemical methods that involve the modification of existing coumarin derivatives and hydroxamic acids. The compound is often explored in the context of cancer research, particularly for its role in inhibiting histone deacetylases, which are enzymes implicated in cancer progression.

Classification

This compound falls under the category of hydroxamic acid derivatives, specifically designed as histone deacetylase inhibitors. It is also classified as a fluorescent probe due to its ability to emit fluorescence upon excitation, making it useful in biological assays.

Synthesis Analysis

Methods

The synthesis of Coumarin Suberoylanilide Hydroxamic Acid typically involves several steps:

  1. Condensation Reaction: The initial step often includes the condensation of Meldrum’s acid with various aldehydes to form intermediates.
  2. Coupling Reactions: These intermediates are then subjected to coupling reactions with hydrochloride amine salts and carbonyldiimidazole to yield esters.
  3. Hydrolysis: The esters undergo hydrolysis to produce terminal carboxylic acids.
  4. Formation of Hydroxamic Acids: Finally, the carboxylic acids are converted into hydroxamic acids through another coupling reaction with hydroxylamine hydrochloride.

This synthetic route has been reported to yield high purity compounds suitable for biological evaluation .

Technical Details

The synthesis is characterized by its tolerance to various functional groups on the coumarin core, allowing for diverse modifications that can enhance biological activity. The methodology is noted for being straightforward, relying on water and filtration as purification methods throughout the synthesis process .

Molecular Structure Analysis

Structure

The molecular structure of Coumarin Suberoylanilide Hydroxamic Acid features a coumarin backbone linked to a suberoylanilide hydroxamic acid moiety. The presence of the hydroxamic acid functional group is crucial for its activity as a histone deacetylase inhibitor.

Data

  • Molecular Formula: C₁₅H₁₅N₃O₃
  • Molecular Weight: 285.30 g/mol
  • Key Structural Features:
    • A coumarin ring system
    • A hydroxamic acid functional group
    • An aniline derivative that enhances binding affinity towards histone deacetylases .
Chemical Reactions Analysis

Reactions

Coumarin Suberoylanilide Hydroxamic Acid participates in several key chemical reactions:

  1. Histone Deacetylase Inhibition: It acts by binding to the active site of histone deacetylases, preventing substrate access and thus inhibiting their activity.
  2. Fluorescent Properties: Upon excitation, this compound exhibits fluorescence, which can be utilized in analytical techniques to monitor enzyme activity or compound interactions .

Technical Details

The compound's reactivity is significantly influenced by its electronic structure, which can be modified through substitutions on the coumarin ring or the aniline part of the molecule. This flexibility allows researchers to tailor properties for specific applications in drug design and development .

Mechanism of Action

Process

The mechanism by which Coumarin Suberoylanilide Hydroxamic Acid exerts its effects involves:

  1. Binding Affinity: The hydroxamic acid group forms a chelation complex with zinc ions present in the active site of histone deacetylases.
  2. Inhibition of Enzyme Activity: This binding prevents the enzyme from catalyzing deacetylation reactions on histones, leading to increased acetylation levels that can affect gene expression related to cell cycle regulation and apoptosis.

Data

Studies have shown that modifications to the coumarin structure can enhance binding affinity and selectivity towards specific isoforms of histone deacetylases .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like DMSO and ethanol; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to the electrophilic nature of the carbonyl group in the hydroxamic acid moiety.

Relevant analyses indicate that variations in substituents on both the coumarin and hydroxamic acid portions can significantly alter these properties, impacting both solubility and biological activity .

Applications

Scientific Uses

Coumarin Suberoylanilide Hydroxamic Acid has several notable applications:

  1. Cancer Research: Its primary application lies in cancer biology, where it serves as a potent inhibitor of histone deacetylases, contributing to anti-cancer strategies.
  2. Fluorescent Probes: It is employed as a fluorescent probe in biochemical assays to study enzyme kinetics and protein interactions.
  3. Drug Development: The compound serves as a lead structure for developing new therapeutics targeting epigenetic modifications associated with various diseases .
Introduction to Coumarin Suberoylanilide Hydroxamic Acid (c-SAHA)

Historical Development of HDAC Inhibitors in Epigenetic Therapeutics

Histone deacetylases (HDACs) are zinc-dependent enzymes that regulate gene expression by removing acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional silencing. The discovery that aberrant HDAC activity contributes to oncogenesis spurred the development of HDAC inhibitors (HDACis) as epigenetic therapeutics. Early agents like trichostatin A (TSA) established the pharmacophore model for hydroxamate-based inhibitors, comprising three critical domains: a zinc-binding group (ZBG), a hydrophobic linker, and a surface-recognition cap region [9]. This foundational work enabled the rational design of suberoylanilide hydroxamic acid (SAHA/vorinostat), which gained FDA approval in 2006 for cutaneous T-cell lymphoma treatment. SAHA’s pan-HDAC inhibition demonstrated proof-of-concept but revealed limitations in solid tumor efficacy and isoform selectivity [1] [7].

Subsequent research focused on structural modifications to enhance selectivity and functionality. Second-generation inhibitors incorporated diverse cap groups to target isoform-specific surface topographies, while fluorescent tags enabled real-time monitoring of HDAC-inhibitor interactions. This evolution culminated in hybrid probes like coumarin suberoylanilide hydroxamic acid (c-SAHA), which merges SAHA’s inhibitory pharmacophore with the intrinsic fluorescence of coumarin [2] [4].

Table 1: Key Milestones in HDAC Inhibitor Development

YearInhibitorSignificanceClinical/Research Impact
1990sTrichostatin A (TSA)First hydroxamate HDACi; established pharmacophoreTool compound for mechanistic studies
2006Vorinostat (SAHA)First FDA-approved HDACi (CTCL)Validated HDACs as cancer targets
2010c-SAHAFluorescent SAHA-coumarin hybridEnabled real-time binding kinetics studies
2020sCoumarin-hydroxamatesIsoform-selective probes with antitumor activityAdvanced epigenetic drug discovery [5]

Structural and Functional Significance of c-SAHA in HDAC Research

c-SAHA replaces SAHA’s anilino cap with 7-amino-4-methylcoumarin (AMC), preserving the critical pharmacophore elements while adding fluorescent properties. Its structure comprises:

  • Coumarin Cap: Sits at the HDAC active site entrance, interacting with hydrophobic rim residues (e.g., Phe150 and Phe205 in HDAC8).
  • C8-Linker: An 8-carbon aliphatic chain that traverses the enzyme’s hydrophobic channel.
  • Hydroxamate ZBG: Chelates the catalytic Zn²⁺ ion with sub-nanomolar affinity [2] [4].

This design confers exceptional utility in HDAC biochemistry:

  • Enzyme Inhibition: c-SAHA inhibits HDAC1 with an IC₅₀ of 0.30–0.48 nM, surpassing SAHA’s potency (IC₅₀ = 12.36 nM) due to enhanced cap-enzyme interactions [1] [7].
  • Fluorescence Quenching: Binding to HDACs quenches coumarin emission (λₑₘ = 400 nm), enabling real-time monitoring of inhibitor displacement. This allows precise measurement of binding affinities (Kd) and dissociation rates (koff) without polarization or FRET accessories [2] [4].
  • Isoform Profiling: c-SAHA exhibits pan-HDAC activity but shows 12–107-fold selectivity for HDAC1/2/8 over class IIa HDACs, making it ideal for studying class I enzymes [7].

Table 2: Structural-Activity Relationship of c-SAHA vs. SAHA

ParameterSAHAc-SAHAFunctional Significance
HDAC1 IC₅₀12.36 nM0.30–0.48 nM26–41× enhanced potency [1]
λₑₘ (MeOH)Non-fluorescent400 nmReal-time binding monitoring [4]
Binding AffinityN/AKd = 0.15 µM (HDAC8)Quantifies enzyme-inhibitor stability [2]
Cellular ActivityModeratePotent anti-migration in MDA-MB-231 cellsSuperior solid tumor activity [1]

Rationale for Coumarin Integration in Hydroxamic Acid-Based Probes

The integration of coumarin into HDACis addresses three critical needs in epigenetic drug discovery:

  • Optical Properties for Binding Studies:Coumarin’s high quantum yield and Stokes shift (λₑₓ = 325 nm; λₑₘ = 400–470 nm) permit sensitive detection without interference from protein tryptophan residues. Unlike FRET-based assays, c-SAHA’s fluorescence modulation upon HDAC binding requires no accessory equipment, streamlining high-throughput screening [2] [4]. This allowed researchers to identify that SAHA dissociates 50× slower from HDAC8 than previously estimated, a key determinant of its clinical efficacy [3].

  • Structural Compatibility with HDAC Active Sites:Molecular docking confirms that 7-amino-4-methylcoumarin occupies the SAHA cap-binding pocket without steric clashes. The coumarin ring forms π-π interactions with Phe152/Phe208 in HDAC1, while its amino group hydrogen-bonds with Asp267. This optimizes orientation for Zn²⁺ chelation by the hydroxamate group [7] [10]. Coumarin’s modular synthesis also enables facile derivatization; elongating the linker to C7–C8 maximizes HDAC1 inhibition (IC₅₀ = 0.24 nM) [7].

  • Bifunctionality for Cellular Imaging and Therapy:c-SAHA penetrates cancer cells and accumulates in the nucleus, enabling simultaneous HDAC inhibition and subcellular localization tracking. Derivatives like ZN444B (a c-SAHA analog) suppress breast cancer metastasis in vivo by disrupting the HDAC1-Sp1-FOSL2 axis, demonstrating coumarin-hydroxamates’ dual therapeutic-diagnostic potential [5] [10]. Recent hybrids further incorporate alkyl chains (e.g., 7j and 7k) for live-cell imaging, emitting at 470 nm to visualize HDAC-rich nuclear compartments [5].

Properties

CAS Number

1260635-77-5

Product Name

Coumarin Suberoylanilide Hydroxamic Acid

IUPAC Name

N'-hydroxy-N-(4-methyl-2-oxochromen-7-yl)octanediamide

Molecular Formula

C18H22N2O5

Molecular Weight

346.4 g/mol

InChI

InChI=1S/C18H22N2O5/c1-12-10-18(23)25-15-11-13(8-9-14(12)15)19-16(21)6-4-2-3-5-7-17(22)20-24/h8-11,24H,2-7H2,1H3,(H,19,21)(H,20,22)

InChI Key

YSRCADVJNRJJAV-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CCCCCCC(=O)NO

Synonyms

N1-Hydroxy-N8-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)octanediamide; Coumarin-SAHA;

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CCCCCCC(=O)NO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.